molecular formula C6H7NO2S B1422832 4-Thiazoleacetic acid, methyl ester CAS No. 691876-31-0

4-Thiazoleacetic acid, methyl ester

Cat. No.: B1422832
CAS No.: 691876-31-0
M. Wt: 157.19 g/mol
InChI Key: CAVAMDDXLOUQQV-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, methyl ester is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetic acid, methyl ester typically involves the esterification of 4-Thiazoleacetic acid. One common method is the reaction of 4-Thiazoleacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazoleacetic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Thiazoleacetic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, methyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-Thiazoleacetic acid, methyl ester stands out due to its specific ester functional group, which imparts unique reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

4-Thiazoleacetic acid, methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and proteins. The thiazole ring facilitates these interactions through hydrogen bonding and hydrophobic effects. Preliminary studies suggest that the compound may inhibit specific metabolic pathways, although further research is necessary to elucidate these mechanisms fully.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
  • Antifungal Properties : It has shown effectiveness in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Anticancer Potential : Studies have indicated that derivatives of thiazole compounds can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : The compound has also been reported to possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-AminothiazoleSimple thiazole structureAntimicrobialLacks ester group
ThiazoleParent compoundDiverse biological activitiesBasic structure
Thiazole-4-carboxylic acidCarboxylic acid derivativeAnticancerDifferent functional group

This table highlights how the specific ester group in this compound contributes to its unique reactivity and solubility compared to other thiazole derivatives.

Cardiovascular Activity Study

A recent study investigated the cardiovascular effects of new synthetic derivatives of thiazole acetic acid using isolated rat hearts. The results indicated that certain derivatives significantly reduced heart rate at specific concentrations (e.g., SMVA-60 at 10 µM) while also affecting contractile responses in thoracic aortas. These findings suggest potential therapeutic applications in cardiovascular diseases .

Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of thiazole derivatives, including this compound. The results showed that these compounds could effectively inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. This mechanism underlines their potential as anticancer agents .

Properties

IUPAC Name

methyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVAMDDXLOUQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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